

A Comparative Analysis of 1-Butyne and 2-Butyne Oxidation Models

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Compound of Interest

Compound Name: 1-Butyne

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A deep dive into the combustion characteristics of two C₄H₆ isomers, this guide offers a comparative study of **1-butyne** and 2-butyne oxidation models. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of experimental data and methodologies, alongside visual representations of reaction pathways.

The combustion and oxidation characteristics of butyne isomers, **1-butyne** and 2-butyne, are of significant interest due to their role as intermediates in the combustion of larger hydrocarbons and their impact on soot formation. Understanding the differences in their oxidation mechanisms is crucial for the development and refinement of detailed chemical kinetic models used in combustion simulations. This guide presents a comparative analysis based on experimental data from various studies.

Data Presentation: A Side-by-Side Look at Combustion Properties

The following tables summarize key quantitative data from experimental studies on the oxidation of **1-butyne** and 2-butyne, focusing on ignition delay times and laminar flame speeds under various conditions.

Table 1: Ignition Delay Times of **1-Butyne**/'Air' Mixtures

Pressure (bar)	Equivalence Ratio (Φ)	Temperature Range (K)	Experimental Facility
1	0.5, 1.0, 2.0	680 - 1580	Rapid Compression Machine & Shock Tube
10	0.5, 1.0, 2.0	680 - 1580	Rapid Compression Machine & Shock Tube
30	0.5, 1.0, 2.0	680 - 1580	Rapid Compression Machine & Shock Tube
50	0.5, 1.0, 2.0	680 - 1580	Rapid Compression Machine & Shock Tube

Table 2: Ignition Delay Times of 2-Butyne/'Air' Mixtures

Pressure (bar)	Equivalence Ratio (Φ)	Temperature Range (K)	Experimental Facility
1 - 50	0.5, 1.0, 2.0	660 - 1630	Rapid Compression Machine & Shock Tube

Table 3: Laminar Flame Speeds of 1-Butyne/'Air' Mixtures

Pressure (atm)	Equivalence Ratio Range	Temperature
1	0.6 - 1.9	Ambient
2	0.6 - 1.9	Ambient
3	0.6 - 1.9	Ambient

Table 4: Laminar Flame Speeds of 2-Butyne/'Air' Mixtures

Pressure (atm)	Equivalence Ratio Range	Temperature
1 - 3	0.6 - 1.8	Ambient

Experimental Protocols: Methodologies for Key Experiments

The data presented in this guide are primarily derived from experiments conducted in single-pulse shock tubes and rapid compression machines for ignition delay time measurements, and from various methods for determining laminar flame speeds.

Ignition Delay Time Measurements:

- **Single-Pulse Shock Tube:** In these experiments, a mixture of the butyne isomer and an oxidizer (typically 'air') is rapidly heated and compressed by a shock wave. The ignition delay time is the time interval between the passage of the shock wave and the onset of combustion, which is typically detected by a sharp increase in pressure or the emission of light from excited chemical species. Pyrolysis experiments for both **1-butyne** and 2-butyne were conducted in a single-pulse shock tube at 2 bar over a temperature range of 1000 – 1600 K.[\[1\]](#)
- **Rapid Compression Machine (RCM):** An RCM is used to simulate the compression stroke of an internal combustion engine. A fuel-air mixture is compressed rapidly by a piston, and the time to autoignition is measured. Ignition delay times for **1-butyne**/'air' mixtures were measured at pressures of 1, 10, 30, and 50 bar in a temperature range of 680 – 1580 K using RCMs and shock tubes.[\[1\]](#) For 2-butyne/'air' mixtures, ignition delay times were measured over a pressure range of 1 – 50 bar and a temperature range of 660 – 1630 K.[\[1\]](#)

Laminar Flame Speed Measurements:

Laminar flame speed is a fundamental property of a combustible mixture that characterizes its reactivity. These measurements were performed for both **1-butyne** and 2-butyne at ambient temperature and pressures ranging from 1 to 3 atm, covering a range of equivalence ratios.[\[1\]](#)

Key Oxidation Pathways: A Visual Comparison

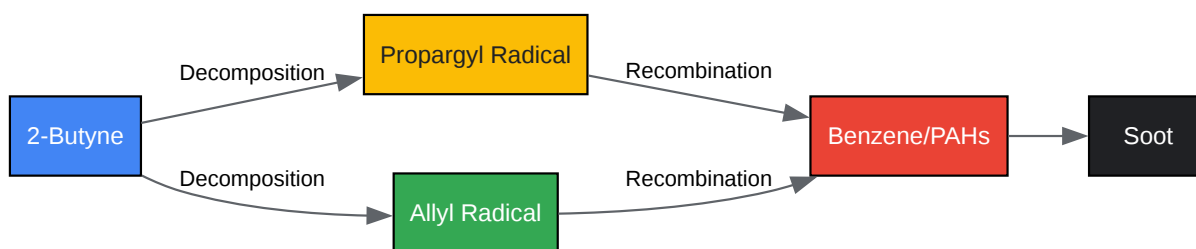
The initial steps in the oxidation of **1-butyne** and 2-butyne differ due to the position of the triple bond, leading to distinct intermediate species and subsequent reaction pathways.

During its pyrolysis and oxidation, **1-butyne** primarily decomposes to form propargyl radicals. [1] In contrast, 2-butyne can decompose to form both propargyl and allyl radicals.[1] These radicals are known precursors to the formation of benzene and other polycyclic aromatic hydrocarbons (PAHs), which are key intermediates in soot formation.[1]



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Initial decomposition pathway of **1-Butyne**.



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Initial decomposition pathways of 2-Butyne.

Concluding Remarks

The presented data and reaction pathways highlight the key differences in the oxidation of **1-butyne** and 2-butyne. The position of the triple bond significantly influences the initial decomposition products, with 2-butyne having an additional pathway to form allyl radicals. This difference in radical pool composition can affect the subsequent reaction kinetics, including the formation of soot precursors. The development of detailed chemical kinetic models, validated against a wide range of experimental data as presented here, is essential for accurately predicting the combustion behavior of these and other hydrocarbon fuels. Further research focusing on the quantification of intermediate species during oxidation will provide deeper insights into the complex reaction networks of these butyne isomers.

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References

- 1. researchgate.net [researchgate.net]
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